

TEAD-IN-12: A Technical Guide to its Role in Gene Transcription Regulation

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Compound of Interest		
Compound Name:	TEAD-IN-12	
Cat. No.:	B15134874	Get Quote

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Introduction

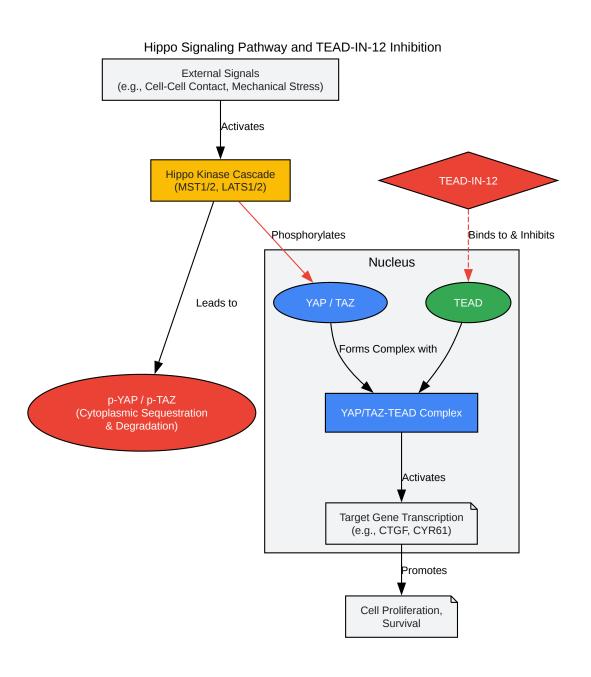
TEAD-IN-12 is a potent, orally active small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. As a critical downstream effector of the Hippo signaling pathway, the TEAD family, in complex with the coactivators YAP and TAZ, plays a pivotal role in regulating the transcription of genes involved in cell proliferation, survival, and organ size. Dysregulation of the Hippo-YAP/TEAD pathway is a key driver in the development and progression of various cancers, making TEAD an attractive therapeutic target. This technical guide provides a comprehensive overview of **TEAD-IN-12**, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of TEAD- Mediated Transcription

TEAD-IN-12 exerts its effects by disrupting the interaction between TEAD transcription factors and their coactivators, YAP and TAZ. By binding to TEAD, **TEAD-IN-12** allosterically inhibits the formation of the YAP/TAZ-TEAD transcriptional complex. This disruption prevents the recruitment of the transcriptional machinery to the promoters and enhancers of TEAD target genes, thereby downregulating their expression. The consequence is the suppression of the pro-proliferative and anti-apoptotic signals driven by an overactive Hippo pathway.



Below is a diagram illustrating the Hippo signaling pathway and the point of intervention for **TEAD-IN-12**.





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Caption: Hippo Pathway and **TEAD-IN-12** Mechanism of Action.

Quantitative Data

TEAD-IN-12 has demonstrated potent activity in cellular assays. The following table summarizes the available quantitative data for **TEAD-IN-12** (also known as compound 58B in patent WO2024067773A1).

Assay Type	Cell Line	Parameter	Value	Reference
Anti-proliferative Activity	NCI-H226 (Mesothelioma)	IC50	<100 nM	Patent WO2024067773 A1
In vivo half-life	Mouse	t½	3.6 h	MedchemExpres s

Experimental Protocols

Detailed methodologies for key experiments used to characterize TEAD inhibitors like **TEAD-IN-12** are provided below. These protocols are based on standard techniques cited in the field and are representative of the methods likely employed in the development of **TEAD-IN-12**.

TEAD-Dependent Luciferase Reporter Assay

This assay is crucial for quantifying the inhibitory effect of a compound on TEAD-mediated transcription.

Principle: A reporter construct containing a luciferase gene under the control of a promoter with multiple TEAD binding sites (e.g., 8xGTIIC) is introduced into cells. Activation of the Hippo pathway (and thus TEAD) leads to luciferase expression. Inhibition of TEAD activity by a compound like **TEAD-IN-12** results in a decrease in the luminescent signal.

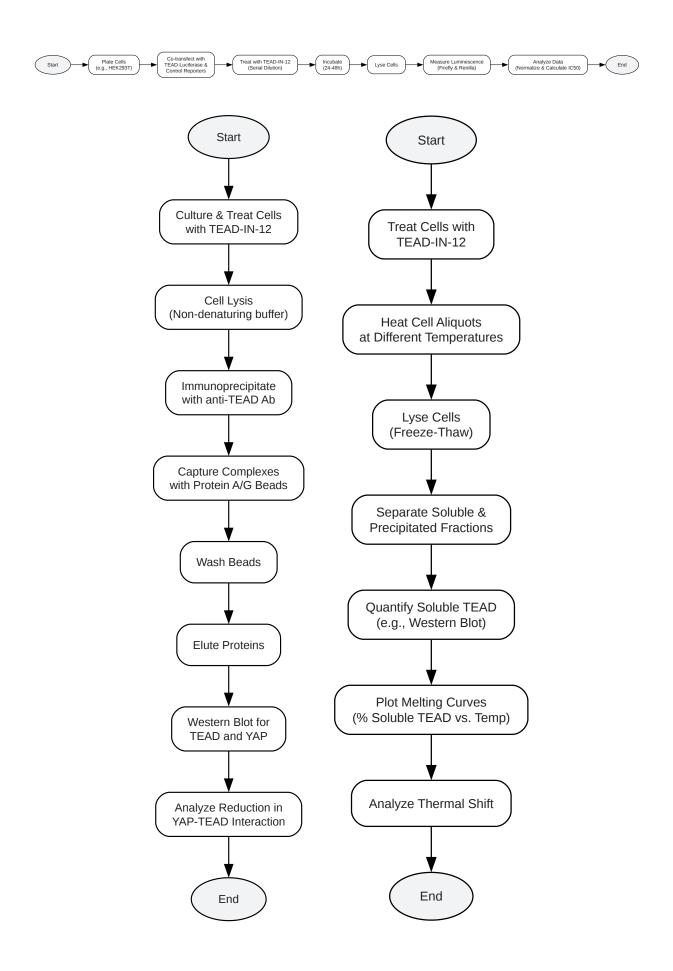
Protocol:

Cell Culture and Transfection:



- Plate HEK293T or other suitable cells in a 96-well plate.
- Co-transfect cells with a TEAD-responsive luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.
- · Compound Treatment:
 - 24 hours post-transfection, treat the cells with a serial dilution of TEAD-IN-12 or vehicle control (e.g., DMSO).
- Incubation:
 - Incubate the cells for a defined period (e.g., 24-48 hours).
- Lysis and Luminescence Measurement:
 - Lyse the cells using a dual-luciferase reporter assay buffer.
 - Measure firefly and Renilla luciferase activities using a luminometer.
- Data Analysis:
 - Normalize the firefly luciferase signal to the Renilla luciferase signal.
 - Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.







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